
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid (also known as 4-BOC-AP-2-FB, 4-BOC-AP-FBA, and 4-BOC-AP-FBA-95%) is an organic compound that is increasingly being used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 395.4 g/mol and a purity of 95%. 4-BOC-AP-2-FB has many unique properties that make it an advantageous compound for laboratory experiments.
科学研究应用
4-BOC-AP-2-FB is widely used in various scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as 4-fluorobenzoyl derivatives, 4-amino-3-fluorobenzoyl derivatives, and 4-amino-3-fluorobenzoyl derivatives. It is also used in the synthesis of various polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB is used in the synthesis of various fluorescent dyes and in the preparation of various chromogenic substrates.
作用机制
The mechanism of action of 4-BOC-AP-2-FB is based on its ability to form covalent bonds with various organic compounds. 4-BOC-AP-2-FB is an electrophile, which means it can form covalent bonds with nucleophiles, such as amines, alcohols, and carboxylic acids. This allows it to form stable covalent bonds with various organic compounds, which makes it an effective reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-BOC-AP-2-FB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activity of other enzymes, such as phosphodiesterase and histone deacetylase. Furthermore, it has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
4-BOC-AP-2-FB has a number of advantages for laboratory experiments. It is a relatively inexpensive and easily accessible compound. Additionally, it is a highly reactive compound, which makes it an effective reagent for the synthesis of various organic compounds. However, it is important to note that 4-BOC-AP-2-FB is a highly toxic compound and should be handled with extreme caution. Additionally, it is important to note that 4-BOC-AP-2-FB has a relatively low solubility in water, which can limit its use in certain laboratory experiments.
未来方向
There are a number of potential future directions for the use of 4-BOC-AP-2-FB. One potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new pharmaceuticals. Another potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB could be used in the synthesis of new fluorescent dyes and chromogenic substrates. Finally, 4-BOC-AP-2-FB could be used in the development of new anti-inflammatory and analgesic drugs.
合成方法
4-BOC-AP-2-FB is synthesized from the reaction of 3-bromo-4-chlorobenzoic acid and 4-aminophenol in the presence of a base and a catalyst. This reaction is carried out in a three-necked round-bottom flask with a condenser, a thermometer, and a stirrer. The reaction begins with the addition of the 3-bromo-4-chlorobenzoic acid and 4-aminophenol to the flask. The mixture is heated to a temperature of 120-130°C and stirred for a period of 3-4 hours. During this time, the base and catalyst are added to the reaction mixture. After the reaction is complete, the product is cooled to room temperature. The product is then isolated by filtration and recrystallized from a suitable solvent.
属性
IUPAC Name |
2-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGBPQNMQPAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





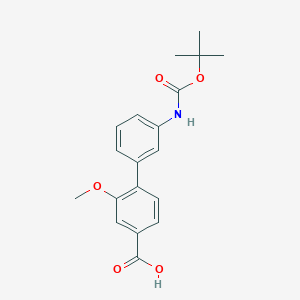

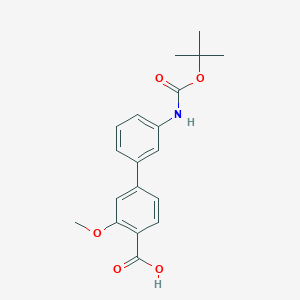
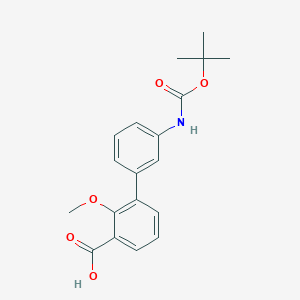
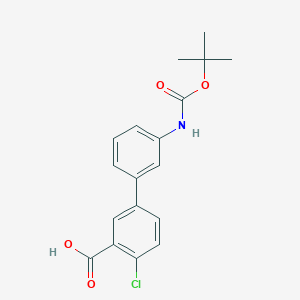
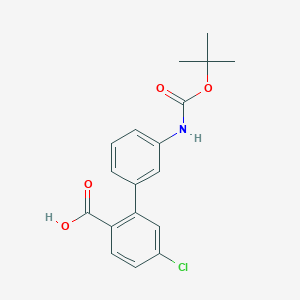
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)


